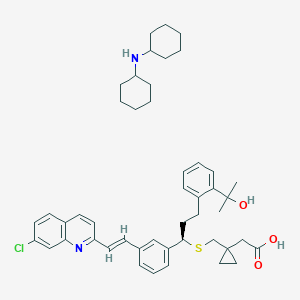

Montelukast Dicyclohexylamine Salt

Übersicht

Beschreibung

Montelukast Dicyclohexylamine Salt is a compound derived from Montelukast, a leukotriene receptor antagonist. Montelukast is primarily used in the treatment of asthma and allergic rhinitis by blocking the action of leukotrienes, which are chemicals in the body that cause inflammation, bronchoconstriction, and mucus production . This compound is an analogue of Montelukast and is used for similar purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Montelukast Dicyclohexylamine Salt involves several steps:

Generation of Dilithium Dianion: The process begins with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium.

Coupling Reaction: This dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form.

Formation of Dicyclohexylamine Salt: The crude Montelukast acid is reacted with dicyclohexylamine (DCHA) to form the DCHA salt in crude form.

Purification: The crude DCHA salt is purified to obtain Montelukast acid in pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of specific solvents and reaction conditions is crucial to ensure the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Montelukast Dicyclohexylamine Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reactions: These often involve halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

Montelukast Dicyclohexylamine Salt serves as a reagent in chemical reactions that study leukotriene pathways. Its chemical properties allow researchers to explore the synthesis and modification of related compounds, facilitating advancements in drug development .

Biology

In biological research, this compound is instrumental in examining the effects of leukotriene receptor antagonists on cellular processes. Studies have shown that leukotrienes contribute to bronchoconstriction and increased vascular permeability, making this compound valuable for investigating therapeutic interventions for asthma and allergic conditions .

Medicine

This compound is utilized in developing treatments for asthma, allergic rhinitis, and other inflammatory diseases. Its role as an effective leukotriene antagonist has led to its incorporation into various pharmaceutical formulations aimed at alleviating symptoms associated with these conditions .

Pharmaceutical Industry

The compound is significant in pharmaceutical manufacturing due to its high purity requirements. It serves as an intermediate in the synthesis of Montelukast Sodium, which is a more commonly used formulation in clinical settings. The conversion from the dicyclohexylamine salt to sodium salt involves purification processes that are critical for ensuring product efficacy and safety .

Case Study 1: Efficacy in Asthma Treatment

A clinical trial investigated the effectiveness of this compound as part of a combination therapy for patients with moderate to severe asthma. Results indicated significant improvements in lung function and reduction in asthma exacerbations compared to placebo groups .

Case Study 2: Allergic Rhinitis Management

Research focusing on allergic rhinitis demonstrated that patients receiving this compound experienced reduced nasal congestion and improved quality of life metrics over six months compared to those on standard antihistamines alone.

Wirkmechanismus

Montelukast Dicyclohexylamine Salt exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor (CysLT1) in the lungs and bronchial tubes. This prevents leukotriene D4 from binding to its receptor, thereby reducing inflammation, bronchoconstriction, and mucus production . The molecular targets involved include the CysLT1 receptor and the leukotriene pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zafirlukast: Another leukotriene receptor antagonist used for similar purposes.

Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.

Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.

Uniqueness

Montelukast Dicyclohexylamine Salt is unique due to its specific binding affinity for the CysLT1 receptor and its effectiveness in reducing leukotriene-mediated effects. Its dicyclohexylamine salt form enhances its stability and bioavailability compared to other similar compounds .

Biologische Aktivität

Montelukast Dicyclohexylamine Salt is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in treating asthma and allergic rhinitis. This compound has garnered attention for its biological activity, particularly its mechanism of action, therapeutic applications, and potential in various research settings.

This compound functions by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1). This receptor plays a crucial role in mediating the effects of leukotrienes, which are inflammatory mediators involved in asthma and other allergic conditions. By blocking the binding of leukotriene D4 to CysLT1, this compound effectively reduces bronchoconstriction, mucus production, and inflammation in the airways .

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

- Selectivity : It shows high affinity and selectivity for CysLT1 compared to other receptors, such as prostanoid and beta-adrenergic receptors .

- Anti-inflammatory Effects : The compound significantly decreases eosinophil infiltration into asthmatic airways, which is critical for managing asthma symptoms .

- Antioxidant Activity : Recent studies indicate that it may also possess antioxidant properties, particularly in models of intestinal ischemia-reperfusion injury, suggesting potential cardiovascular benefits .

Research Applications

This compound is utilized in various research contexts:

- Asthma Studies : It serves as a model compound to investigate leukotriene pathways and the efficacy of leukotriene antagonists in asthma management .

- Liver Injury Research : The compound has been studied for its protective effects against acetaminophen-induced hepatotoxicity in animal models, demonstrating its potential for liver injury treatment .

- COVID-19 Investigations : Emerging research suggests it may have implications in COVID-19 treatment protocols due to its anti-inflammatory properties .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

- Efficacy in Asthma Models :

- Hepatoprotective Effects :

- Cell Migration Inhibition :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other leukotriene receptor antagonists:

| Compound | Mechanism | Therapeutic Use | Unique Properties |

|---|---|---|---|

| Montelukast | CysLT1 antagonist | Asthma, Allergies | High selectivity for CysLT1 |

| Zafirlukast | CysLT1 antagonist | Asthma | Different pharmacokinetic profile |

| Pranlukast | CysLT1 antagonist | Asthma | Varies in efficacy based on patient type |

Eigenschaften

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOLVGQQYDQBMP-HKHDRNBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021117 | |

| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577953-88-9 | |

| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577953-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Montelukast Dicyclohexylamine Salt in the synthesis of Montelukast Sodium?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Montelukast Sodium. [, ] Both research papers highlight its conversion into Montelukast Sodium, indicating its importance in achieving the desired final product. [, ]

Q2: What are the advantages of using this compound in this specific synthesis pathway?

A2: While the abstracts don't explicitly state the advantages of using this specific salt, we can infer some benefits. The research emphasizes achieving high purity of the final Montelukast Sodium. [] This suggests that using this compound likely contributes to efficient purification and impurity removal during the synthesis process. Additionally, one study highlights the "simplicity in operation" as an advantage of their method, [] implying that utilizing this salt contributes to a less complex synthesis pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.